molecular formula C16H15N3O4 B2688766 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 900000-99-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2688766
CAS No.: 900000-99-9
M. Wt: 313.313
InChI Key: MVBTWNPUGDZEQM-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethanediamide (oxamide) bridge to a pyridin-3-ylmethyl group.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-15(18-10-11-2-1-5-17-9-11)16(21)19-12-3-4-13-14(8-12)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBTWNPUGDZEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the benzodioxin and pyridine intermediates through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzodioxin-pyridine derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide exerts its effects involves binding to specific molecular targets. The benzodioxin ring can interact with aromatic residues in proteins, while the pyridine moiety can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares key structural motifs with several classes of molecules:

Benzodioxin/Dioxane-Containing Compounds 3',4'-(1",4"-Dioxino) Flavone (4f): A flavone derivative with a fused dioxane ring, exhibiting antihepatotoxic activity comparable to silymarin . 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: Contains a benzodioxin core and pyridine, used in research applications .

Amide-Linked Heterocycles

  • Ugi-Azide Product (9o) : Synthesized via a four-component reaction, featuring a benzodioxin-tetrazole-piperidine scaffold with 76% yield .
  • ADB-FUBINACA : A carboxamide derivative with fluorinated benzyl and indazole groups, highlighting the versatility of amide-based designs .

Data Tables

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Molecular Formula Molecular Weight Key Activity/Use Reference
Target Compound Benzodioxin + Pyridine + Amide C₁₆H₁₅N₃O₄* 313.31* Research (hypothesized) -
3',4'-(1",4"-Dioxino) Flavone (4f) Flavone + Dioxane C₁₇H₁₂O₄ 280.28 Antihepatotoxic
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... Benzodioxin + Pyridine C₂₃H₂₅N₃O₃ 391.46 Research use
Ugi-Azide Product (9o) Benzodioxin + Tetrazole C₂₅H₂₃N₇O₂S 485.56 Synthetic intermediate

*Hypothetical values derived from structural analysis.

Table 2: Antihepatotoxic Activity Parameters ()

Compound SGOT Reduction (%) SGPT Reduction (%) ALKP Reduction (%)
Silymarin 58.2 62.4 45.8
3',4'-Dioxino Flavone (4f) 53.7 59.1 42.3
Target Compound* N/A N/A N/A

Research Findings and Implications

Structural Insights : The benzodioxin ring and amide linkage in the target compound align with bioactive scaffolds in antihepatotoxic agents (e.g., 4f) and docking candidates (e.g., TNF-α inhibitors) .

Synthetic Potential: High-yield methodologies like the Ugi-Azide reaction could streamline the synthesis of derivatives .

Knowledge Gaps: Pharmacokinetic and mechanistic studies are needed to validate the target compound’s biological relevance.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound notable for its diverse biological activities. This compound exhibits potential therapeutic applications due to its structural features and interactions with various biological targets. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of 286.33 g/mol. The compound features a benzodioxin moiety and a pyridine ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
LogP1.976
Polar Surface Area70.356 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may act as an antagonist or inhibitor in various pathways, particularly in neurological and metabolic processes.

  • Receptor Interaction : The compound has shown affinity for multiple receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in cognitive functions and neuroprotection.
  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing synaptic transmission.

Case Studies

  • Neuroprotective Effects : In a study examining the effects of similar compounds on cognitive function in rodent models, it was found that derivatives of benzodioxin exhibited significant improvements in memory tasks when administered prior to cognitive challenges . The mechanism was attributed to enhanced cholinergic signaling.
  • Antidepressant Activity : Another investigation into related compounds indicated potential antidepressant effects through modulation of the serotonergic system. The compound's ability to influence serotonin receptors suggests it could be effective in treating depression-related disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzodioxin Core : The synthesis begins with the preparation of the benzodioxin structure through cyclization reactions.
  • Pyridine Integration : Following the formation of the benzodioxin core, pyridine derivatives are introduced via nucleophilic substitution reactions.
  • Final Coupling : The final step involves coupling the two moieties using amide bond formation techniques.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-(2,3-dihydrobenzofuran)acetamideBenzofuran coreAntimicrobial
N-(benzothiazolyl)acetamideBenzothiazole coreAntifungal
N-(pyridinyl)triazolePyridine and triazole ringsAnticancer

These comparisons highlight how variations in substituents and core structures can lead to significant differences in biological activity.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide?

A two-step approach is typical:

  • Step 1 : Functionalize the benzodioxin core. For example, 2,3-dihydro-1,4-benzodioxin-6-amine can undergo sulfonylation or amidation reactions. A solvent-free method using dimethylformamide-dimethyl acetal (DMF-DMA) under reflux conditions has been reported for similar enaminone derivatives .
  • Step 2 : Introduce the pyridinylmethyl group via nucleophilic substitution or reductive amination. For instance, coupling with (pyridin-3-yl)methyl bromide in the presence of a base (e.g., NaH) in DMF at 60–80°C for 12–24 hours.
    Key considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Spectroscopy :
    • IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
    • ¹H/¹³C NMR : Assign peaks for benzodioxin protons (δ 4.2–4.4 ppm, OCH₂CH₂O), pyridinyl protons (δ 7.2–8.5 ppm), and amide NH (δ ~10 ppm, broad) .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
  • Mass spectrometry : Use ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Single-crystal X-ray diffraction (SC-XRD) is critical:

  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating via R-factor convergence (<0.05).
  • Applications : Resolve torsional angles between the benzodioxin and pyridinyl groups, confirming intramolecular hydrogen bonds (e.g., N-H···O=C) that stabilize the amide backbone .

Advanced: What experimental strategies address contradictory bioactivity data in enzyme inhibition studies?

Example: Discrepancies in IC₅₀ values for acetylcholinesterase (AChE) inhibition:

  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) in triplicate, using donepezil as a positive control.
  • Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Structural analogs : Synthesize derivatives with modified pyridinyl or benzodioxin substituents to correlate activity with electronic or steric effects .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for α-glucosidase inhibition?

  • Key modifications :
    • Benzodioxin moiety : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance π-π stacking with enzyme active sites.
    • Pyridinylmethyl group : Replace with bulkier heterocycles (e.g., quinoline) to exploit hydrophobic pockets.
  • Assay design : Use 4-nitrophenyl-α-D-glucopyranoside as a substrate, measuring absorbance at 405 nm. Calculate % inhibition and Ki values .

Basic: What protocols ensure stability during in vitro biological assays?

  • Storage : Aliquot the compound in amber vials at -20°C under nitrogen to prevent hydrolysis of the amide bond .
  • Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration in assays to avoid cytotoxicity).
  • Validation : Pre-assess stability via HPLC (C18 column, acetonitrile/water gradient) over 24 hours .

Advanced: How can computational modeling predict metabolic pathways or toxicity?

  • Software : Use Schrödinger’s QikProp for ADME prediction (e.g., logP, CNS permeability).
  • Metabolism : Simulate CYP450-mediated oxidation (e.g., CYP3A4) via MetaSite.
  • Toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of nitro groups if introduced) .

Advanced: What strategies validate target engagement in cellular models?

  • Pull-down assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS.
  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment via Western blot .

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